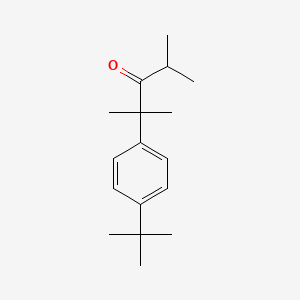![molecular formula C10H14O3 B14131399 2-Oxaspiro[5.5]undecane-1,3-dione CAS No. 4361-34-6](/img/structure/B14131399.png)
2-Oxaspiro[5.5]undecane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxaspiro[5.5]undecane-1,3-dione is a spirocyclic compound characterized by a unique structure where a spiro carbon atom connects two rings, one of which contains an oxygen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxaspiro[5.5]undecane-1,3-dione typically involves the reaction of diethyl 3-oxopentanedioate with appropriate reagents under controlled conditions. One common method includes the use of alkylation reactions, where diethyl 3-oxopentanedioate is reacted with pentane-2,4-dione and acetone-dimethylhydrazone . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet the demands of commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Oxaspiro[5.5]undecane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed to reduce the compound, often under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
2-Oxaspiro[5.5]undecane-1,3-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 2-Oxaspiro[5.5]undecane-1,3-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure provides a rigid framework that can fit into specific binding sites, thereby modulating the activity of the target molecules. This interaction can influence various biochemical pathways, leading to the desired therapeutic or catalytic effects .
Vergleich Mit ähnlichen Verbindungen
- 1,3-Dioxane-1,3-dithiane spiranes
- Bis(1,3-oxathiane) spiranes
- 1,5-Dioxaspiro[5.5]undecane-2,4-dione
Comparison: 2-Oxaspiro[5.5]undecane-1,3-dione is unique due to its specific spirocyclic structure containing an oxygen atom, which imparts distinct stereochemical properties and reactivity. Compared to similar compounds like 1,3-dioxane-1,3-dithiane spiranes and bis(1,3-oxathiane) spiranes, it offers different conformational equilibria and potential for enantiomeric separation . Additionally, its applications in various fields highlight its versatility and importance in scientific research .
Eigenschaften
CAS-Nummer |
4361-34-6 |
|---|---|
Molekularformel |
C10H14O3 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
2-oxaspiro[5.5]undecane-1,3-dione |
InChI |
InChI=1S/C10H14O3/c11-8-4-7-10(9(12)13-8)5-2-1-3-6-10/h1-7H2 |
InChI-Schlüssel |
VNKHLAUNOWMLSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)CCC(=O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Ethyl-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14131324.png)
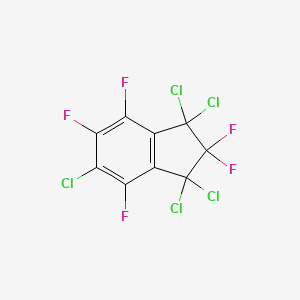

![1-[5-(2-Aminopropyl)thiophen-2-yl]ethan-1-one](/img/structure/B14131337.png)
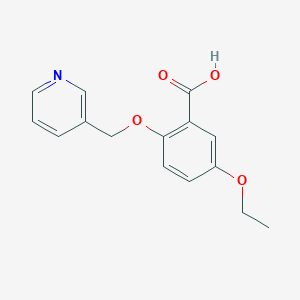
![Ethyl 2-[(ethoxythioxomethyl)amino]benzoate](/img/structure/B14131348.png)


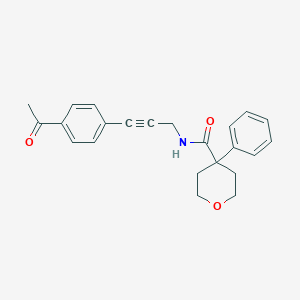
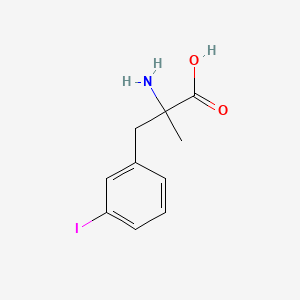
![(3R)-N-(3-methoxypropyl)-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14131375.png)
![[1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene](/img/structure/B14131382.png)
